Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester
CAS No.: 1152599-55-7
Cat. No.: VC16249767
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152599-55-7 |
|---|---|
| Molecular Formula | C14H20O4 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3 |
| Standard InChI Key | XWHJAKLGLRAIOY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC |
Introduction
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester is a complex organic compound classified under the category of esters. It is recognized for its applications in chemistry and agriculture, particularly as a phenoxy herbicide. The compound features a unique molecular structure that includes acetic acid and a methoxyphenoxy group, making it effective in various scientific and agricultural applications.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but the compound is known to have a molecular weight of approximately 250.28 g/mol.
-
Molecular Weight: Approximately 250.28 g/mol.
-
CAS Number: 656830-26-1.
Structural Components
-
The compound includes a 1,1-dimethylethyl (tert-butyl) group and a 4-methoxyphenoxy group attached to an acetic acid backbone, forming a methyl ester.
Synthesis Methods
The synthesis of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester involves careful control of reaction conditions such as temperature and time to achieve high yields and purity. Common analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and assess the product quality.
Herbicidal Activity
-
This compound acts as a herbicide by interfering with specific biochemical pathways in plants. Its effectiveness at low concentrations makes it suitable for agricultural applications.
Other Applications
-
The compound is utilized in various scientific domains due to its unique chemical properties.
Chemical Reactions
-
The compound can participate in several chemical reactions, which are typically conducted in controlled environments to optimize yields. Factors such as temperature, pH, and solvent choice significantly influence reaction pathways and outcomes.
Biological Evaluation
-
While specific biological evaluations of this compound are not detailed in the search results, its structural similarity to other herbicides suggests potential for significant biological activity.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume